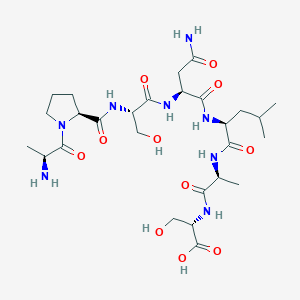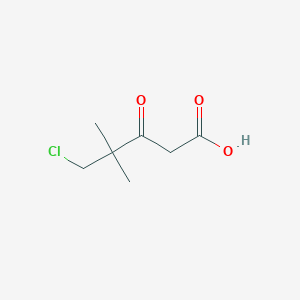
5-Chloro-4,4-dimethyl-3-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4,4-dimethyl-3-oxopentanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of pentanoic acid, featuring a chlorine atom at the 5th position and two methyl groups at the 4th position, along with a ketone group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4-dimethyl-3-oxopentanoic acid can be achieved through several methods. One common approach involves the chlorination of 4,4-dimethyl-3-oxopentanoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the use of a Grignard reagent, where 4,4-dimethyl-3-oxopentanoic acid is reacted with a suitable organomagnesium halide, followed by chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Chloro-4,4-dimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-chloro-4,4-dimethyl-3-hydroxypentanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-chloro-4,4-dimethyl-3-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-4,4-dimethyl-3-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-4,4-dimethyl-3-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and ketone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its effects on biological systems are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-3-oxopentanoic acid: Lacks the methyl groups, affecting its steric properties and reactivity.
5-Chloro-4,4-dimethylpentanoic acid:
Uniqueness
5-Chloro-4,4-dimethyl-3-oxopentanoic acid is unique due to the presence of both the chlorine atom and the ketone group, which confer distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
824424-66-0 |
|---|---|
分子式 |
C7H11ClO3 |
分子量 |
178.61 g/mol |
IUPAC名 |
5-chloro-4,4-dimethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,4-8)5(9)3-6(10)11/h3-4H2,1-2H3,(H,10,11) |
InChIキー |
GXDZGSGPVJADFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCl)C(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


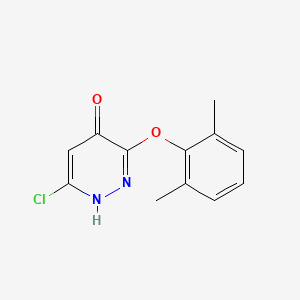
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)


![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
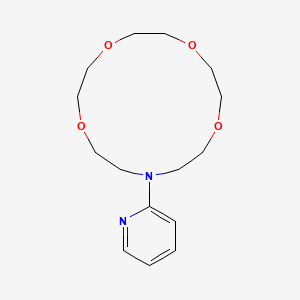
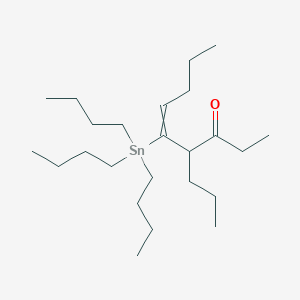
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
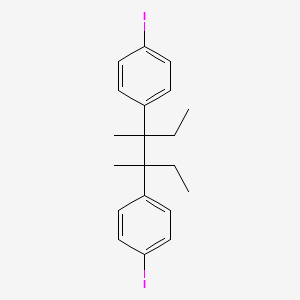
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
